Hydroxylamine, N-(2-fluorenyl)-N-phenyl-
Description
Hydroxylamine derivatives, such as Hydroxylamine, N-(2-fluorenyl)-N-phenyl-, are nitrogen-containing compounds where the hydroxylamine backbone (NH$_2$OH) is substituted with aromatic or polycyclic groups. In this case, the nitrogen atom is bonded to a phenyl group and a 2-fluorenyl moiety.
Properties
CAS No. |
31874-15-4 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C19H15NO/c21-20(16-7-2-1-3-8-16)17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h1-11,13,21H,12H2 |
InChI Key |
CIOUZNWEQGOFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Hydroxylamine, N-(2-fluorenyl)-N-phenyl- typically involves the reaction of 2-fluorenylamine with phenylhydroxylamine. The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Hydroxylamine, N-(2-fluorenyl)-N-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hydroxylamine, N-(2-fluorenyl)-N-phenyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic applications, including its role in drug development and cancer research.
Mechanism of Action
The mechanism of action of Hydroxylamine, N-(2-fluorenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. It can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets involved depend on the specific context and conditions of its use.
Comparison with Similar Compounds
N-Phenyl Hydroxylamine (H1) and N-(4-Chlorophenyl) Hydroxylamine (H2)
- Structure : Simplest N-aryl hydroxylamines, where the nitrogen is substituted with a phenyl or 4-chlorophenyl group.
- Synthesis : Prepared via reduction of nitrobenzene or 4-chloronitrobenzene with zinc dust and ammonium chloride in aqueous medium (yields: 75–90%) .
- Key Differences :
- Hydroxylamine, N-(2-fluorenyl)-N-phenyl- introduces a bulky 2-fluorenyl group, which may hinder reactivity in ring-opening or condensation reactions compared to H1/H2.
- The electron-donating phenyl and electron-withdrawing 2-fluorenyl groups in the target compound could create unique electronic effects absent in H1/H2.
3-(2-Fluorenyl)-5-(2-Thienyl)Isoxazoline (3)
- Structure : A heterocyclic compound synthesized from 2-acetyl fluorene and hydroxylamine hydrochloride, featuring a fused isoxazoline ring .
- Key Differences :
- Unlike the hydroxylamine derivative, this compound is stabilized by a five-membered heterocyclic ring, enhancing thermal stability.
- The thienyl group introduces sulfur-based electronic effects, contrasting with the purely aromatic substituents in the target compound.
N-Substituted Succinimides and Phthalimides
- Structure : Cyclic imides (e.g., N-phenyl phthalimide) with aromatic substituents.
- Reactivity :
- Key Differences :
- The cyclic imide structure in phthalimides increases susceptibility to ring-opening reactions compared to acyclic hydroxylamine derivatives.
- The 2-fluorenyl group in the target compound may impose steric constraints absent in succinimides/phthalimides.
Reactivity and Stability
N-(2-Fluorenyl) Phthalamic Acid (2-FPA)
- Activity: Carcinogenic in rats; induces liver tumors after prolonged exposure .
N-Substituted Chromones
Physicochemical Properties
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